![molecular formula C8H9Cl2N3 B2874777 2-[(氮杂环丁-1-基)甲基]-4,6-二氯嘧啶 CAS No. 1873475-39-8](/img/structure/B2874777.png)

2-[(氮杂环丁-1-基)甲基]-4,6-二氯嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

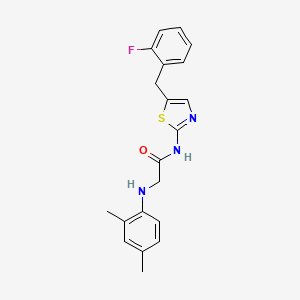

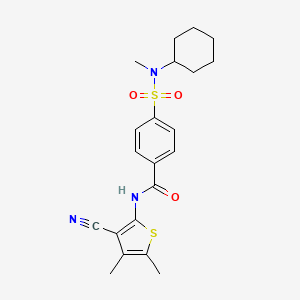

2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is a compound with the molecular formula C8H9Cl2N3. It has a molecular weight of 218.08 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for 2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is 1S/C8H9Cl2N3/c9-6-4-7(10)12-8(11-6)5-13-2-1-3-13/h4H,1-3,5H2 . This code provides a specific text string that represents a one-dimensional simplified molecular-input line-entry system (SMILES) notation of the compound’s structure.Physical And Chemical Properties Analysis

2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is a powder that is stored at room temperature .科学研究应用

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

This compound is used in the synthesis of new azetidine and oxetane amino acid derivatives. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Development of Heterocyclic Amino Acid Derivatives

The compound is used in the development of new heterocyclic amino acid derivatives containing azetidine and oxetane rings. The synthesis and diversification of novel heterocyclic amino acid derivatives are achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones

An iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones has been developed using this compound. This method is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .

Synthesis of TZT-1027 Analogues

A conformational restriction strategy was used to design and synthesize nine TZT-1027 analogues. The 3-Aryl-azetidine moiety was used to replace the phenylethyl group of TZT-1027 at the C-terminus .

属性

IUPAC Name |

2-(azetidin-1-ylmethyl)-4,6-dichloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3/c9-6-4-7(10)12-8(11-6)5-13-2-1-3-13/h4H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUHNQFRIPRDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874694.png)

![3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2874703.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2874707.png)

![2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874710.png)

![[1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2874712.png)

![N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874713.png)

![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)

![3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide](/img/structure/B2874717.png)